N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme cytochrome P450 (CYP) 4A. It was first synthesized in 2000 by a group of researchers led by Dr. John Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential use in treating various diseases.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide and its derivatives have been studied for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with this molecule, showing promising properties for PDT in cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activity
Research by Tumosienė et al. (2020) on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, revealed significant antioxidant and anticancer activities. These derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific human cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Antimicrobial and Antioxidant Studies
Compounds structurally similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been synthesized and tested for their antimicrobial and antioxidant properties. A study by Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and found some compounds exhibiting excellent antibacterial and antifungal activities, as well as profound antioxidant potential (Raghavendra et al., 2016).
Tumor Cell Selectivity
A study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives, closely related to the chemical structure , demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds showed potential for the treatment of specific tumor types like leukemia/lymphoma, indicating a promising direction for cancer therapy research (Thomas et al., 2017).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-20-14-4-2-12(3-5-14)7-9-22(18,19)16-10-15(17)13-6-8-21-11-13/h2-6,8,11,15-17H,7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBDZALFSCWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
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